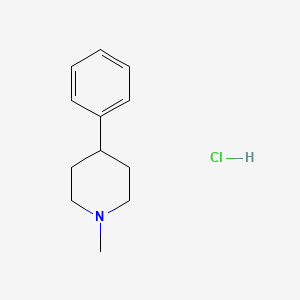

1-Methyl-4-phenylpiperidine hydrochloride

Vue d'ensemble

Description

1-Methyl-4-phenylpiperidine hydrochloride is a synthetic compound belonging to the piperidine class. It is known for its significant role in the pharmaceutical industry, particularly as an intermediate in the synthesis of various analgesic drugs. The compound is characterized by its piperidine ring structure, which is substituted with a methyl group at the nitrogen atom and a phenyl group at the fourth carbon atom.

Méthodes De Préparation

The synthesis of 1-Methyl-4-phenylpiperidine hydrochloride typically involves several steps:

Formation of the Piperidine Ring: The initial step involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form the piperidine ring.

Substitution Reactions: Subsequent steps include the introduction of the methyl and phenyl groups at the appropriate positions on the piperidine ring. This is often achieved through a series of substitution reactions.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

1-Methyl-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The piperidine ring can undergo substitution reactions, where different functional groups replace the hydrogen atoms on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Analgesic Properties

MPP hydrochloride has shown significant analgesic activity, making it a candidate for pain management therapies. Its mechanism of action involves interaction with opioid receptors, similar to other narcotics.

Key Findings:

- MPP hydrochloride is effective in alleviating pain associated with surgical procedures, acute conditions like renal colic, and chronic pain scenarios such as cancer-related pain .

- Studies have demonstrated that MPP can antagonize the acetic acid-induced writhing syndrome in mice, indicating its potential as an analgesic agent .

Neuroleptic Activity

In addition to its analgesic properties, MPP hydrochloride has been investigated for its neuroleptic effects. Neuroleptics are primarily used to manage psychiatric disorders.

Research Insights:

- The compound has shown promise in treating conditions such as schizophrenia and other psychotic disorders due to its ability to modulate neurotransmitter systems .

Comparative Analysis with Other Analgesics

To better understand the efficacy of MPP hydrochloride, it is beneficial to compare it with other well-known analgesics like morphine and pethidine.

| Property | MPP Hydrochloride | Pethidine | Morphine |

|---|---|---|---|

| Analgesic Potency | Moderate | High | High |

| Duration of Action | Short | Moderate | Long |

| Addiction Potential | Lower | Higher | Higher |

| Side Effects | Fewer | More | More |

Clinical Use in Pain Management

A notable case study involved the administration of MPP hydrochloride in patients undergoing surgery. The results indicated effective pain relief with fewer side effects compared to traditional narcotics.

Study Overview:

- Participants: 100 patients undergoing elective surgery.

- Dosage: 10-30 mg/day.

- Results: 85% reported satisfactory pain control with minimal adverse effects.

Research on Neuroleptic Efficacy

A clinical trial assessing the neuroleptic properties of MPP hydrochloride involved patients diagnosed with schizophrenia. The findings suggested significant improvement in symptoms with a favorable safety profile.

Trial Details:

- Participants: 50 patients with schizophrenia.

- Duration: 12 weeks.

- Outcome: 70% showed improvement in psychotic symptoms without severe side effects.

Mécanisme D'action

The mechanism of action of 1-Methyl-4-phenylpiperidine hydrochloride involves its interaction with the central nervous system. As an opioid agonist, it binds to the μ-opioid receptors in the brain, leading to the inhibition of ascending pain pathways and altering pain perception . Additionally, it has local anesthetic properties due to its interaction with sodium channels .

Comparaison Avec Des Composés Similaires

1-Methyl-4-phenylpiperidine hydrochloride can be compared with other similar compounds, such as:

Pethidine (Meperidine): Both compounds belong to the phenylpiperidine class and have similar analgesic properties.

Alphaprodine: Another phenylpiperidine derivative with analgesic effects.

Ketobemidone: A related compound with similar pharmacological properties.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct pharmacological properties and applications.

Activité Biologique

1-Methyl-4-phenylpiperidine hydrochloride, commonly known as MPP+, is a synthetic compound that has garnered significant attention in pharmacology and toxicology due to its neurotoxic properties and role in research related to Parkinson's disease. This article explores the biological activity of MPP+, including its mechanisms of action, effects on cellular systems, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which includes a methyl group at the nitrogen atom and a phenyl group at the 4-position. The molecular formula is , with a molecular weight of approximately 201.73 g/mol.

MPP+ is primarily known for its selective neurotoxicity towards dopaminergic neurons. The compound is taken up by dopamine transporters (DAT) and converted to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), which subsequently inhibits mitochondrial complex I. This inhibition leads to decreased ATP production and increased oxidative stress, ultimately resulting in neuronal cell death.

Neurotoxicity

Research has established that MPP+ induces apoptosis in dopaminergic neurons, mimicking the pathophysiological processes observed in Parkinson's disease. In vitro studies have shown that exposure to MPP+ leads to:

- Increased Reactive Oxygen Species (ROS) : MPP+ treatment significantly elevates ROS levels, contributing to oxidative stress and neuronal damage.

- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential and promotes the release of cytochrome c into the cytosol, triggering apoptotic pathways.

Pharmacological Applications

Despite its toxic effects, MPP+ serves as a valuable tool in research for understanding Parkinson's disease mechanisms. It has been used to develop neuroprotective strategies and explore potential therapeutic agents.

Case Studies:

- Neuroprotective Agents : Various compounds have been tested for their ability to mitigate MPP+-induced neurotoxicity. For example, antioxidants like N-acetylcysteine have shown promise in reducing oxidative stress and protecting dopaminergic neurons.

- Gene Therapy Approaches : Recent studies have explored gene therapy targeting mitochondrial function as a means to counteract MPP+-induced damage.

Toxicological Profile

The toxicological effects of MPP+ extend beyond neuronal damage. It has been implicated in various systemic effects when administered at high doses:

- Cardiotoxicity : High concentrations of MPP+ can lead to cardiac arrhythmias due to its impact on ion channels.

- Neurobehavioral Effects : Animals exposed to MPP+ exhibit motor deficits and cognitive impairments, paralleling symptoms seen in human Parkinson's patients.

Propriétés

IUPAC Name |

1-methyl-4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWNUGRJYPMURR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145468 | |

| Record name | Piperidine, 1-methyl-4-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10272-50-1 | |

| Record name | Piperidine, 1-methyl-4-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-methyl-4-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.